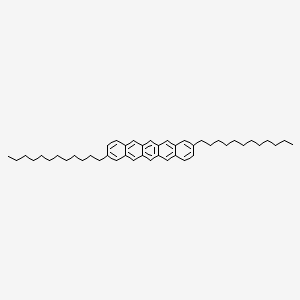

2,9-Didodecylpentacene

Description

2,9-Didodecylpentacene is a pentacene derivative functionalized with dodecyl (C₁₂H₂₅) alkyl chains at the 2 and 9 positions of the pentacene backbone. Pentacene, a polycyclic aromatic hydrocarbon, is widely studied in organic electronics due to its high charge carrier mobility (~1–5 cm²/V·s in thin-film transistors) and optoelectronic properties. However, its poor solubility and ambient instability limit its processability. Alkyl substituents like dodecyl groups enhance solubility in organic solvents (e.g., chloroform, toluene), enabling solution-based fabrication of organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. The 2,9 substitution pattern balances steric effects and π-π stacking efficiency, as bulky alkyl chains at these positions minimize disruption to the conjugated core while improving thin-film morphology .

Properties

CAS No. |

503603-29-0 |

|---|---|

Molecular Formula |

C46H62 |

Molecular Weight |

615.0 g/mol |

IUPAC Name |

2,9-didodecylpentacene |

InChI |

InChI=1S/C46H62/c1-3-5-7-9-11-13-15-17-19-21-23-37-25-27-39-31-43-36-46-34-42-30-38(24-22-20-18-16-14-12-10-8-6-4-2)26-28-40(42)32-44(46)35-45(43)33-41(39)29-37/h25-36H,3-24H2,1-2H3 |

InChI Key |

GTRPPZYWBMIOGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=CC3=CC4=C(C=C5C=C(C=CC5=C4)CCCCCCCCCCCC)C=C3C=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Substituted Pentacenes and Analogous Compounds

*Solubility in chloroform at 25°C.

Key Insights:

Substituent Position Effects :

- 2,9 vs. 6,13 Substitution : In pentacenes, substituents at 2,9 positions (e.g., this compound) minimally disrupt the central π-conjugated system, preserving charge transport pathways. In contrast, 6,13-difluoropentacene places electron-withdrawing fluorine atoms at edge positions, lowering the LUMO energy (-3.2 eV vs. -2.8 eV for alkylated analogs) and enhancing electron mobility.

- Steric vs. Electronic Effects : Dodecyl chains in 2,9 positions improve solubility but introduce steric hindrance, reducing crystallinity and mobility compared to unsubstituted pentacene. Fluorine at 6,13 positions enhances intermolecular interactions via dipole-dipole forces, improving thermal stability (decomposition temperature ~300°C vs. ~250°C for alkylated derivatives) .

Substituent Type Comparisons :

- Alkyl Chains (C₁₂) : Enhance solubility and film-forming properties but reduce mobility due to disrupted π-π stacking. For example, this compound exhibits hole mobilities of 0.1–0.5 cm²/V·s, lower than unsubstituted pentacene (1–5 cm²/V·s) .

- Halogens (F, Cl) : Electron-withdrawing groups like fluorine stabilize the LUMO, making 6,13-difluoropentacene suitable for n-type semiconductors. However, halogenated derivatives often exhibit poor solubility (<1 mg/mL) .

Lessons from Copper(I) Complexes: Studies on 2,9-substituted phenanthroline copper(I) complexes (e.g., [Cu(2,9-(X)₂-phen)]⁺) reveal that substituents in 2,9 positions induce pseudo-Jahn-Teller distortions, flattening the molecular structure and altering excited-state dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.